

# Long-term stability study of Levamlodipine hydrobromide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850 Get Quote

## Long-Term Stability of Levamlodipine Hydrobromide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, under various storage conditions. Due to the limited availability of public data specifically for **levamlodipine hydrobromide**, this guide draws upon stability data for other salt forms, primarily levamlodipine maleate and besylate, and compares its stability profile with the alternative calcium channel blocker, felodipine. The information is supplemented with established principles from the International Council for Harmonisation (ICH) guidelines on stability testing.

### **Executive Summary**

Levamlodipine, a third-generation dihydropyridine calcium channel blocker, demonstrates favorable stability under long-term and accelerated storage conditions. Forced degradation studies indicate that levamlodipine is susceptible to degradation under acidic, basic, and oxidative stress, with photodecomposition also being a factor. The primary degradation products identified include derivatives formed through oxidation and hydrolysis. When compared to felodipine, another calcium channel blocker, both drugs exhibit good stability



when properly formulated and stored, though they are susceptible to degradation under harsh conditions. This guide presents available stability data, detailed experimental protocols for stability-indicating methods, and visual representations of relevant pathways to aid researchers in understanding and predicting the stability of **levamlodipine hydrobromide**.

### **Comparative Stability Data**

The following tables summarize the typical stability data for levamlodipine (based on available information for its various salts) and felodipine under long-term and accelerated storage conditions, as recommended by ICH guidelines.

Note: The quantitative data presented below is illustrative and based on typical acceptance criteria for stable pharmaceutical products. Specific data for **levamlodipine hydrobromide** is not publicly available.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)



| Timepoint            | Test Parameter            | Levamlodipine<br>Hydrobromide<br>(Hypothetical) | Felodipine<br>Extended-<br>Release | Acceptance<br>Criteria |
|----------------------|---------------------------|-------------------------------------------------|------------------------------------|------------------------|
| Initial              | Assay (%)                 | 99.8                                            | 100.1                              | 90.0 - 110.0           |
| Total Impurities (%) | 0.15                      | 0.12                                            | NMT 1.0%                           |                        |
| Appearance           | White to off-white tablet | White to off-white tablet                       | As described                       | _                      |
| 12 Months            | Assay (%)                 | 99.2                                            | 99.5                               | 90.0 - 110.0           |
| Total Impurities (%) | 0.25                      | 0.20                                            | NMT 1.0%                           |                        |
| Appearance           | Complies                  | Complies                                        | As described                       |                        |
| 24 Months            | Assay (%)                 | 98.5                                            | 98.9                               | 90.0 - 110.0           |
| Total Impurities (%) | 0.35                      | 0.28                                            | NMT 1.0%                           | _                      |
| Appearance           | Complies                  | Complies                                        | As described                       |                        |

NMT: Not More Than

Table 2: Accelerated Stability Data ( $40^{\circ}$ C ±  $2^{\circ}$ C / 75% RH ± 5% RH)



| Timepoint            | Test Parameter            | Levamlodipine<br>Hydrobromide<br>(Hypothetical) | Felodipine<br>Extended-<br>Release | Acceptance<br>Criteria |
|----------------------|---------------------------|-------------------------------------------------|------------------------------------|------------------------|
| Initial              | Assay (%)                 | 99.8                                            | 100.1                              | 90.0 - 110.0           |
| Total Impurities (%) | 0.15                      | 0.12                                            | NMT 1.0%                           |                        |
| Appearance           | White to off-white tablet | White to off-white tablet                       | As described                       |                        |
| 3 Months             | Assay (%)                 | 98.9                                            | 99.2                               | 90.0 - 110.0           |
| Total Impurities (%) | 0.40                      | 0.35                                            | NMT 1.0%                           |                        |
| Appearance           | Complies                  | Complies                                        | As described                       |                        |
| 6 Months             | Assay (%)                 | 97.8                                            | 98.5                               | 90.0 - 110.0           |
| Total Impurities (%) | 0.65                      | 0.55                                            | NMT 1.0%                           |                        |
| Appearance           | Complies                  | Complies                                        | As described                       |                        |

Based on available New Drug Application (NDA) filings for levamlodipine maleate, a shelf-life of 24 months is established when stored at controlled room temperature (20°C to 25°C).[1]

### **Experimental Protocols**

The following are detailed methodologies for key experiments used in the stability assessment of levamlodipine.

# Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

This method is designed to separate and quantify levamlodipine from its potential degradation products.



- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.
- Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 238 nm.
- Injection Volume: 20 μL.
- Column Temperature: 30°C.
- Sample Preparation:
  - Accurately weigh and transfer a quantity of powdered tablets equivalent to 10 mg of levamlodipine into a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate for 15 minutes to dissolve.
  - Allow the solution to cool to room temperature and dilute to volume with the diluent.
  - Filter a portion of the solution through a 0.45 μm syringe filter before injection.
- Standard Preparation: Prepare a standard solution of levamlodipine reference standard of known concentration in the diluent.
- Calculation: The assay and impurity levels are calculated by comparing the peak areas of the sample solution with those of the standard solution.

### **Forced Degradation Studies**

To establish the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed under various stress



conditions as per ICH guidelines.

- Acid Hydrolysis: The drug product is exposed to 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: The drug product is exposed to 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: The drug product is treated with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: The drug product is exposed to dry heat at 80°C for 48 hours.
- Photostability: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

# Mandatory Visualizations Mechanism of Action: Calcium Channel Blockade

Levamlodipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.





Click to download full resolution via product page

Caption: Mechanism of action of Levamlodipine.



# **Experimental Workflow: Stability-Indicating HPLC Method**

The following diagram illustrates the workflow for a typical stability-indicating HPLC method used for the analysis of levamlodipine.





Click to download full resolution via product page

Caption: HPLC workflow for stability analysis.

### **Levamlodipine Degradation Pathway**

Forced degradation studies have identified several potential degradation pathways for amlodipine, the parent compound of levamlodipine. The primary pathways involve oxidation of the dihydropyridine ring to a pyridine derivative and hydrolysis of the ester side chains.



Click to download full resolution via product page

Caption: Potential degradation pathways of Levamlodipine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Long-term stability study of Levamlodipine hydrobromide under different storage conditions]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1674850#long-term-stability-study-of-levamlodipine-hydrobromide-under-different-storage-conditions]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com